

Preclinical Profile of CL2A-SN-38: An In-Depth Technical Guide

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Compound of Interest

Compound Name: CL2A-SN-38

Cat. No.: B2574663

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This technical guide provides a comprehensive overview of the preclinical data available for antibody-drug conjugates (ADCs) utilizing the **CL2A-SN-38** linker-payload system. The information is tailored for researchers, scientists, and professionals involved in drug development, offering a detailed look into the mechanism of action, efficacy, and safety profile of this technology.

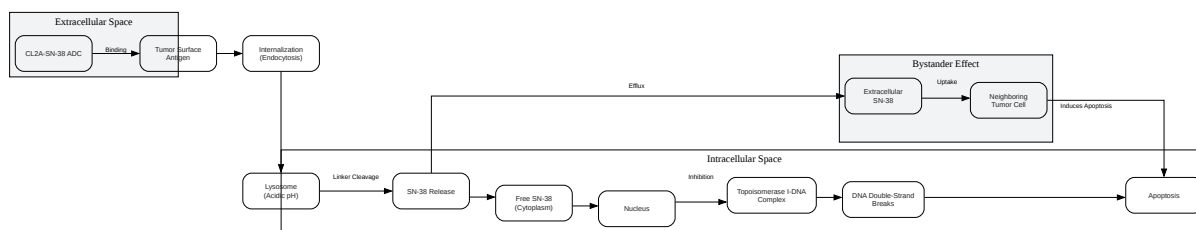
Introduction to CL2A-SN-38

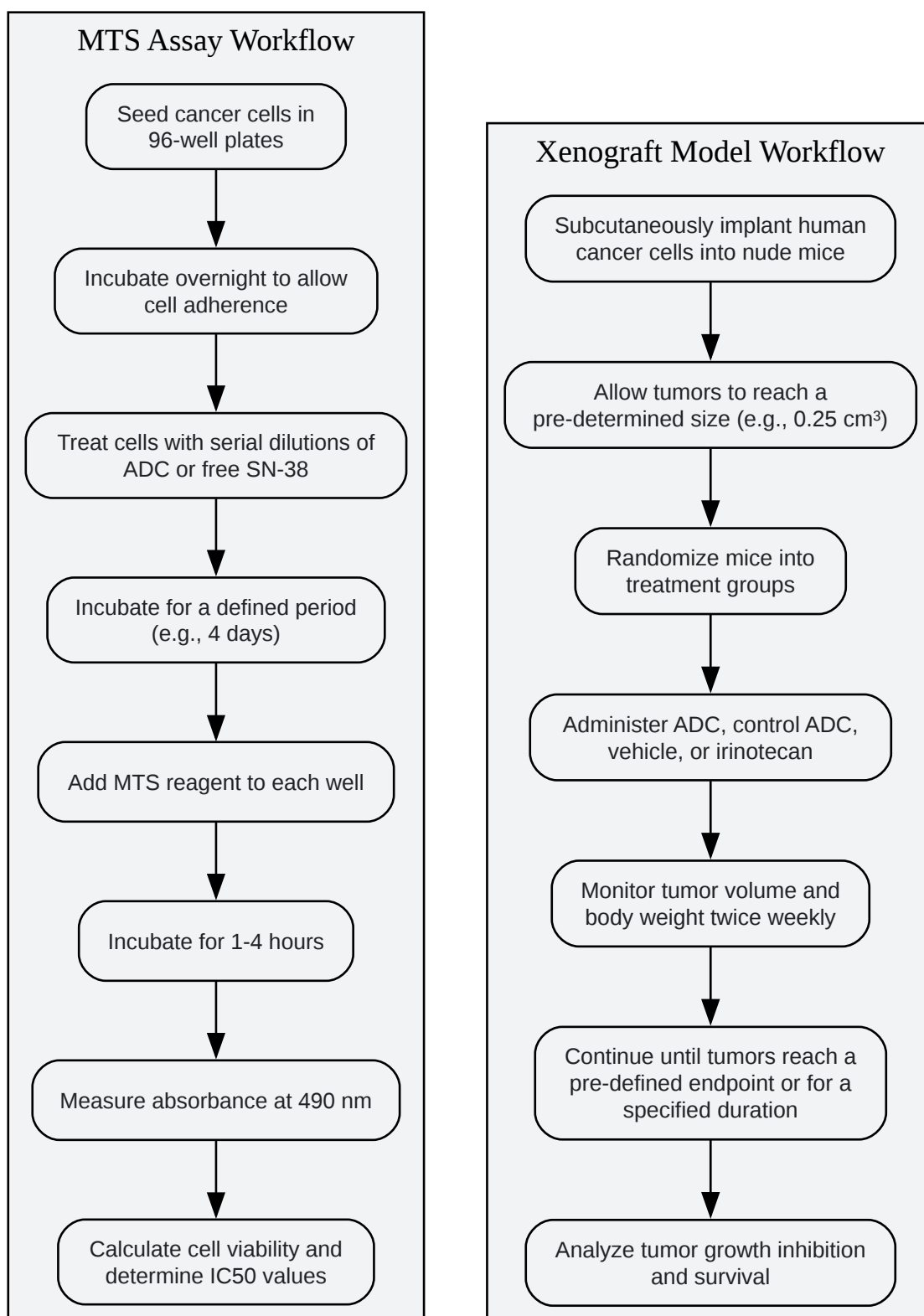
CL2A-SN-38 represents a significant advancement in ADC technology. It combines a moderately stable, pH-sensitive linker (CL2A) with the potent topoisomerase I inhibitor, SN-38. [1][2][3] SN-38, the active metabolite of irinotecan, is approximately 100 to 1,000 times more potent than its parent drug. [4][5] However, its systemic administration is limited by poor solubility and toxicity. The CL2A linker technology enables the targeted delivery of SN-38 to tumor cells, thereby enhancing its therapeutic index.

The CL2A linker is designed for a drug-to-antibody ratio (DAR) of approximately 7-8:1. It incorporates a short polyethylene glycol (PEG) moiety to improve solubility. A key feature of the CL2A linker is its pH sensitivity, which allows for the release of SN-38 in the acidic tumor microenvironment and within the lysosomes of cancer cells following internalization. This controlled release mechanism also contributes to a "bystander effect," where the released SN-38 can kill neighboring cancer cells that may not express the target antigen.

Mechanism of Action

The antitumor activity of **CL2A-SN-38**-based ADCs is a multi-step process that begins with the binding of the ADC to a specific antigen on the surface of a cancer cell.





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